Viscumneoside VI

Molecular docking Anticancer Flavonoid glycoside

Viscumneoside VI (CAS 118985-26-5) is a flavanone glycoside belonging to the viscumneoside class, which are phenolic metabolites isolated from Viscum coloratum (Kom.) Nakai, a plant used in traditional Chinese medicine for rheumatism. Chemically, it is defined as homoeriodictyol in which the 7‑hydroxy group has been converted to the corresponding (6‑O‑acetyl)‑β‑D‑glucopyranoside.

Molecular Formula C24H26O12
Molecular Weight 506.5 g/mol
CAS No. 118985-26-5
Cat. No. B055839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViscumneoside VI
CAS118985-26-5
Synonymshomoeriodictyol-7-O-(6''-O-acetyl)glucopyranoside
viscumneoside VI
Molecular FormulaC24H26O12
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)OC)O)O)O)O
InChIInChI=1S/C24H26O12/c1-10(25)33-9-19-21(29)22(30)23(31)24(36-19)34-12-6-14(27)20-15(28)8-16(35-18(20)7-12)11-3-4-13(26)17(5-11)32-2/h3-7,16,19,21-24,26-27,29-31H,8-9H2,1-2H3/t16-,19+,21+,22-,23+,24+/m0/s1
InChIKeyGPCKIXOOCSOBEC-AKRDZZKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Viscumneoside VI (CAS 118985-26-5): A Structurally Differentiated Flavanone Glycoside for Targeted Natural Product Procurement


Viscumneoside VI (CAS 118985-26-5) is a flavanone glycoside belonging to the viscumneoside class, which are phenolic metabolites isolated from Viscum coloratum (Kom.) Nakai, a plant used in traditional Chinese medicine for rheumatism [1]. Chemically, it is defined as homoeriodictyol in which the 7‑hydroxy group has been converted to the corresponding (6‑O‑acetyl)‑β‑D‑glucopyranoside [2]. Viscumneoside VI is structurally distinct from other in‑class compounds such as viscumneoside I, III, IV, and V, which feature different glycosylation patterns (e.g., additional apiosyl residues or glucuronic acid esters) [3]. This structural divergence results in measurable differences in physicochemical properties and biological target profiles, which are critical for scientific selection when a specific flavonoid scaffold is required.

Why Generic Flavanone Glycosides Cannot Replace Viscumneoside VI in Research and Screening Programs


The viscumneoside family exhibits profound functional divergence driven by specific glycosidic substitutions. Viscumneoside III, for instance, is a potent tyrosinase inhibitor (IC₅₀ 0.5 mM) , while viscumneoside VI has not demonstrated tyrosinase activity in available reports. Conversely, viscumneoside VI uniquely displays multi‑target anticancer binding affinities in silico [1]. Furthermore, the single 6‑O‑acetyl‑β‑D‑glucopyranoside substitution on viscumneoside VI imparts a predicted ACD/LogP of 2.13 , markedly higher than the LogP of −0.7 reported for viscumneoside III , indicating substantially greater lipophilicity. These quantitative differences in bioactivity and physicochemical properties mean that interchanging viscumneoside VI with other viscumneosides or generic flavanone glycosides would compromise experimental reproducibility and target engagement profiles.

Quantitative Differentiation of Viscumneoside VI: Head‑to‑Head In Silico Binding Affinities, Lipophilicity, and Structural Specificity


Multi‑Target In Silico Anticancer Binding Affinity Compared to Co‑Screened Phytocompounds

In a molecular docking screen of 35 phytocompounds from Kaempferia parviflora against 11 anticancer targets, viscumneoside VI demonstrated good binding affinity (BA) across five targets: HDAC6, CDK2, EGFR, PI3K, and PD1, with BA values ranging from −7.9 to −9.4 Kcal/mol [1]. This profile differs from that of co‑screened compound KP1, which targeted mTOR instead of CDK2, and from 5‑hydroxy‑7‑methoxyflavone (5H7M), which targeted only four proteins (DHFR, PI3K, KDR, PDL1) with BA values from −9.5 to −10.0 Kcal/mol [1]. The CDK2 engagement distinguishes viscumneoside VI from KP1, potentially altering the downstream cellular pathway affected.

Molecular docking Anticancer Flavonoid glycoside

Lipophilicity (LogP) Advantage Over a Close In‑Class Analog

The predicted ACD/LogP of viscumneoside VI is 2.13 , whereas the experimentally reported LogP for viscumneoside III, a dihydroflavone O‑glycoside with an additional apiosyl unit, is −0.7 . The resulting difference of approximately 2.83 log units indicates that viscumneoside VI is substantially more lipophilic, which can influence membrane permeability, tissue distribution, and formulation requirements.

Physicochemical property Lipophilicity Drug‑likeness

Unique 6‑O‑Acetyl‑Glucoside Substitution Pattern as a Structural Differentiator

Among the structurally characterized viscumneosides, viscumneoside VI is the only member that carries a 6‑O‑acetyl group on the single β‑D‑glucopyranosyl moiety at the 7‑position [1]. Viscumneoside I contains a 7‑O‑β‑D‑glucopyranoside and a 4′‑O‑β‑D‑apiofuranoside [2]; viscumneoside III possesses a 7‑O‑(2‑O‑β‑D‑apiofuranosyl)‑β‑D‑glucopyranoside [3]; viscumneoside V extends this with an additional apiosyl unit [1]. The 6‑O‑acetyl group introduces an ester functionality that can serve as a metabolic liability or a handle for prodrug strategies, and it eliminates two hydrogen‑bond donors relative to viscumneoside I or III, contributing to the observed LogP difference.

Glycosylation pattern Natural product chemistry Structure‑activity relationship

Divergent Biological Target Profile Relative to a Known Tyrosinase Inhibitor

Viscumneoside III is a well‑characterized tyrosinase inhibitor (IC₅₀ = 0.5 mM) , whereas no peer‑reviewed report of tyrosinase inhibition by viscumneoside VI could be identified. Conversely, viscumneoside VI exhibits in silico affinity for CDK2, EGFR, PI3K, HDAC6, and PD1 [1]. This orthogonal bioactivity landscape suggests that the two compounds engage fundamentally different molecular targets, making viscumneoside VI the preferred candidate for anticancer‑oriented screening and viscumneoside III the choice for anti‑melanogenic studies.

Biological activity Target selectivity Tyrosinase

Optimal Scientific and Industrial Use Cases for Viscumneoside VI Based on Verified Differentiation Data


Multi‑Kinase Virtual Screening and In Silico Hit Expansion

Viscumneoside VI, with its demonstrated in silico binding affinity for CDK2, EGFR, PI3K, HDAC6, and PD1 [1], is ideally suited for molecular docking campaigns aimed at identifying multi‑target anticancer leads. Its distinct CDK2 engagement (absent in the comparator KP1) can be exploited to design kinase‑focused compound libraries.

Pharmacokinetic Optimization of Flavonoid Glycosides

The approximately 2.8 log unit higher lipophilicity of viscumneoside VI (ACD/LogP 2.13) relative to viscumneoside III (LogP −0.7) [1][2] makes it a candidate for absorption, distribution, metabolism, and excretion (ADME) studies where increased membrane permeability is desired. Formulation scientists can leverage this property to improve cellular uptake in intestinal or blood‑brain barrier models.

Chemical Derivatization and Prodrug Design

The unique 6‑O‑acetyl ester on the glucosyl moiety provides a reactive handle for selective hydrolysis or transesterification reactions. Medicinal chemists can use viscumneoside VI as a starting material for semi‑synthesis of novel flavanone derivatives, exploiting the acetyl group for prodrug strategies or for conjugation with targeting ligands [1].

Differentiation of Natural Product Libraries for Phenotypic Screening

Because viscumneoside VI lacks the tyrosinase inhibitory activity characteristic of viscumneoside III [1], it can serve as a negative control in melanogenesis assays or as a selective probe for kinase‑dependent pathways in cell‑based screens. Incorporating viscumneoside VI into natural product libraries expands the chemical diversity and reduces false‑positive rates in tyrosinase‑focused phenotypic assays.

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